

physicochemical properties of 2-Amino-5-fluoro-pyridine-3-carbaldehyde

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Compound of Interest

Compound Name: 2-Amino-5-fluoro-pyridine-3-carbaldehyde

Cat. No.: B1522656

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An In-depth Technical Guide to the Physicochemical Properties of **2-Amino-5-fluoro-pyridine-3-carbaldehyde**

Introduction

2-Amino-5-fluoro-pyridine-3-carbaldehyde is a substituted pyridine derivative that holds significant interest as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature—comprising an amino group, a halogen substituent (fluorine), and an aldehyde—offers multiple reaction sites for constructing more complex molecular architectures. The fluorine atom, in particular, can modulate electronic properties, metabolic stability, and binding interactions, making it a valuable feature in drug design. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular and Structural Data

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The structural arrangement of **2-Amino-5-fluoro-pyridine-3-carbaldehyde** is key to its reactivity and utility.

Molecular Structure Diagram

Caption: Molecular structure of **2-Amino-5-fluoro-pyridine-3-carbaldehyde**.

Summary of Core Properties

Property	Value	Source
CAS Number	1188433-88-6	[1] [2]
Molecular Formula	C ₆ H ₅ FN ₂ O	Inferred
Molecular Weight	140.12 g/mol	Inferred

Spectroscopic and Physical Characterization

Spectroscopic data is fundamental for confirming the identity and purity of a chemical compound. While a full dataset for the title compound is not publicly available in the provided results, data for the closely related precursor, 2-Amino-5-fluoropyridine, offers valuable comparative insights.

Key Physical and Spectroscopic Data

Property	Value / Observation	Source & Context
Appearance	White to yellow or orange powder/crystal	[3] (Data for 2-Amino-5-fluoropyridine)
Melting Point	93-97 °C (lit.)	[4] (Data for 2-Amino-5-fluoropyridine)
¹ H NMR	Spectral data available from commercial suppliers.	[2]
¹³ C NMR	Spectral data available from commercial suppliers.	[2]
¹⁹ F NMR	δ: -140.07 to -145.88 ppm (in CDCl ₃)	[5] (Data for various 2-amino-5-fluoropyridines)
IR (Infrared)	vmax: ~3030, ~1400, ~1225 cm ⁻¹	[5] (Characteristic peaks for 2-amino-5-fluoropyridines)

Expert Interpretation: The presence of the aldehyde group at the 3-position is expected to significantly influence the spectroscopic profile compared to the 2-Amino-5-fluoropyridine parent.

- In the ^1H NMR spectrum, one would expect to see a characteristic singlet for the aldehyde proton (-CHO) in the downfield region (typically δ 9-10 ppm). The aromatic protons would show splitting patterns consistent with the substitution.
- In the ^{13}C NMR spectrum, a resonance corresponding to the aldehyde carbonyl carbon would appear significantly downfield (δ > 180 ppm).
- The IR spectrum would be distinguished by a strong C=O stretching band around 1680-1700 cm^{-1} , characteristic of an aromatic aldehyde.

Computational Data for Drug Development

In silico predictions of physicochemical properties are critical in modern drug discovery for forecasting a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Data for the analogous 2-Amino-5-fluoropyridine-3-carboxylic acid provides a reasonable proxy.[\[6\]](#)

Predicted Property	Value	Significance in Drug Development
LogP	0.5011	Indicates good hydrophilicity, which can influence solubility and absorption. [6]
Topological Polar Surface Area (TPSA)	76.21 Å ²	Suggests potential for good cell membrane permeability. [6]
Hydrogen Bond Donors	2	The amino group can participate in hydrogen bonding with biological targets. [6]
Hydrogen Bond Acceptors	3	The pyridine nitrogen, aldehyde oxygen, and amino group can act as H-bond acceptors. [6]
Rotatable Bonds	1	Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. [6]

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The hazard profile for **2-Amino-5-fluoro-pyridine-3-carbaldehyde** can be inferred from safety data sheets (SDS) of structurally similar compounds like 2-Amino-5-fluoropyridine and other functionalized pyridines.

Hazard Summary

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[\[7\]](#)[\[8\]](#)
- Skin Irritation: Causes skin irritation.[\[7\]](#)[\[8\]](#)
- Eye Irritation: Causes serious eye irritation.[\[7\]](#)[\[8\]](#)

- Respiratory Irritation: May cause respiratory irritation.[7][8]

Recommended Handling and PPE

- Engineering Controls: Use only under a chemical fume hood to avoid inhalation.[7]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles or face shield), and a NIOSH-approved dust mask (e.g., N95).
- Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[8]

Storage

- Store in a well-ventilated place.[7]
- Keep the container tightly closed in a dry environment.
- Store locked up or in an area accessible only to qualified personnel.

Experimental Protocols: Synthesis and Workflow

The synthesis of **2-Amino-5-fluoro-pyridine-3-carbaldehyde** is not explicitly detailed in the provided literature, but a scientifically sound approach can be designed based on established organometallic methodologies for functionalizing pyridine rings. A highly efficient method for synthesizing the related 2-Amino-3-pyridinecarboxaldehyde involves ortho-lithiation followed by formylation.[9] This expertise-driven protocol is adapted below.

Proposed Synthesis via Directed Ortho-Metalation

The causality behind this experimental choice lies in its efficiency and regioselectivity. The amino group (after protection) directs the metalation (lithiation) to the adjacent C3 position, allowing for the precise introduction of the aldehyde group.

- Protection of the Amino Group: The reactive N-H bonds of the starting material, 2-Amino-5-fluoropyridine, must first be protected to prevent side reactions. A pivaloyl group is an excellent choice due to its steric bulk, which enhances directing effects and its stability to the strongly basic conditions.

- Directed Ortho-Lithiation: The protected intermediate is treated with a strong lithium-amide base like Lithium diisopropylamide (LDA) at low temperature (-78 °C). The base selectively removes the proton at the C3 position, which is activated by the directing pivaloyl-amino group.
- Formylation: The resulting lithiated species is a potent nucleophile. It is quenched by adding an electrophilic formylating agent, such as N,N-Dimethylformamide (DMF).
- Deprotection and Workup: An acidic workup serves two purposes: it hydrolyzes the intermediate from the DMF reaction and simultaneously removes the pivaloyl protecting group to yield the final product.
- Purification: The crude product is then purified, typically by column chromatography on silica gel, to isolate the **2-Amino-5-fluoro-pyridine-3-carbaldehyde**.

Synthetic Workflow Diagram



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